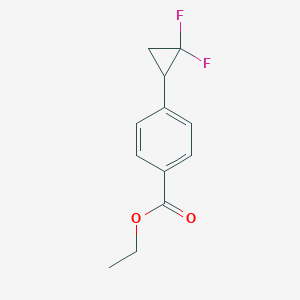

Ethyl 4-(2,2-difluorocyclopropyl)benzoate

Description

Historical Development and Contemporary Significance of Fluorine in Organic Synthesis

The journey of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine. nih.gov In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane. wikipedia.org A significant advancement came in 1862 when Alexander Borodin developed a halogen exchange method, synthesizing benzoyl fluoride (B91410). wikipedia.org However, it was the immense challenges and dangers associated with handling elemental fluorine, first isolated by Henri Moissan in 1886, that slowed early progress. nih.govniscpr.res.innumberanalytics.com

The Second World War marked a turning point, with the large-scale production of fluorine for the Manhattan Project. nih.gov This industrial-scale production made fluorine more accessible for research and development. In the decades that followed, the field of organofluorine chemistry expanded rapidly. The development of new fluorination methods, such as direct fluorination with elemental fluorine, electrochemical fluorination, and the use of nucleophilic and electrophilic fluorinating agents, has enabled the synthesis of a wide variety of organofluorine compounds. numberanalytics.com

Today, fluorinated compounds are of immense importance. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of these molecules. wikipedia.org This stability is a key reason for their widespread use. It is estimated that 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. youtube.com In materials science, fluoropolymers like Teflon are known for their high thermal stability and low friction coefficients. numberanalytics.comacs.org

Unique Structural and Electronic Characteristics of gem-Difluorocyclopropane Motifs

The gem-difluorocyclopropane unit, where two fluorine atoms are attached to the same carbon atom of a cyclopropane (B1198618) ring, is a particularly interesting structural motif. rsc.org The incorporation of these two fluorine atoms significantly alters the electronic and structural properties of the three-membered ring. rsc.org

The replacement of a methylene (B1212753) (CH₂) group in cyclopropane with a difluoromethylene (CF₂) group increases the ring-strain energy from 27.1 kcal mol⁻¹ to 42.4 kcal mol⁻¹. rsc.org This increased strain is a result of the high electronegativity of the fluorine atoms, which alters the hybridization of the carbon-carbon bonds within the ring. rsc.org This leads to a shorter C1-C2 bond and a longer, more easily cleaved distal C1-C3 bond in ring-opening reactions. rsc.org

The reactivity of gem-difluorocyclopropanes is a subject of extensive study. They can undergo a variety of transformations, including ring-opening reactions that can be catalyzed by transition metals. rsc.org These reactions are valuable for synthesizing linear and branched monofluoroalkenes. rsc.org The stability of the difluorocyclopropane ring can be influenced by reaction conditions; for instance, they have been shown to be stable under certain conditions like Pd-catalyzed Heck reactions, yet can undergo ring-opening under others. cas.cn The presence of the two fluorine atoms can also enhance the ring strain, making the difluorocyclopropane ring susceptible to cleavage under radical conditions. cas.cn

The rigid, three-dimensional structure of the cyclopropane ring has significant stereochemical implications. The introduction of substituents onto the ring can lead to the formation of stereoisomers. The synthesis of gem-difluorocyclopropanes often involves the [2+1] cycloaddition of difluorocarbene to an alkene, a method that has been a mainstay in their preparation. researchgate.net The stereochemistry of the resulting cyclopropane is often dictated by the stereochemistry of the starting alkene.

Recent advancements have focused on the stereoselective synthesis of cis-α,α-difluorocyclopropanes. acs.org For example, a fluorinated skeletal rearrangement of disubstituted bicyclobutanes has been developed that utilizes I(I)/I(III) catalysis to produce the cis product with high selectivity. acs.org The ability to control the stereochemistry of these motifs is crucial for their application in areas like drug discovery, where specific stereoisomers often exhibit desired biological activity.

Rationale for Dedicated Research on Ethyl 4-(2,2-Difluorocyclopropyl)benzoate and Related Substituted Benzoyl Cyclopropane Systems

The dedicated research into this compound and similar substituted benzoyl cyclopropane systems is driven by their potential as versatile building blocks in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. acs.orgchemrxiv.org The combination of the rigid cyclopropane scaffold, the unique properties imparted by the gem-difluoro group, and the reactive handle of the ethyl benzoate (B1203000) group makes these compounds highly valuable.

The cyclopropane ring itself is a key pharmacophore found in numerous bioactive natural products and pharmaceuticals. rsc.orgnih.gov Its introduction into a molecule can enhance metabolic stability and reduce lipophilicity. rsc.org The gem-difluoro group further modulates these properties, often improving a compound's pharmacokinetic profile.

The ethyl benzoate portion of the molecule provides a site for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or acyl halides. ossila.com This allows for the facile incorporation of the 4-(2,2-difluorocyclopropyl)phenyl moiety into a wide range of larger, more complex molecules. The development of transition-metal-free double indolylation of gem-difluorocyclopropanes, for instance, highlights the utility of these compounds in constructing densely functionalized cyclopropane architectures with potential pharmaceutical relevance. acs.org

Furthermore, research into the reactions of these systems, such as ring-opening functionalizations, provides access to other valuable fluorinated building blocks. rsc.orgacs.org For example, palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes have been used to synthesize monofluoroalkenes. acs.org The study of such reactions expands the synthetic toolbox available to chemists and facilitates the discovery of new molecules with novel properties and applications.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | Not explicitly found, but related compounds are documented. |

| Molecular Formula | C₁₂H₁₂F₂O₂ achemblock.com |

| Molecular Weight | 226.22 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| Purity | 95% achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,2-difluorocyclopropyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-12(10,13)14/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSRSLAFDKJBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CC2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 2,2 Difluorocyclopropyl Benzoate and Analogues

Strategic Approaches to the 2,2-Difluorocyclopropane Moiety Construction

The principal strategies for constructing the 2,2-difluorocyclopropane unit can be broadly categorized into three main types: the generation and subsequent cycloaddition of difluorocarbene or its carbenoid equivalents, intramolecular ring-closure pathways, and skeletal rearrangements of existing ring systems. nih.govbeilstein-journals.org The most common of these is the [2+1] cycloaddition of difluorocarbene with an appropriate alkene. researchgate.net However, for substrates with electron-withdrawing groups, where carbene-based methods may be less effective, alternative intramolecular cyclization routes have been developed. beilstein-journals.org

The generation of difluorocarbene (:CF2), a reactive intermediate, and its subsequent reaction with an alkene is the most prevalent method for creating 2,2-difluorocyclopropanes. researchgate.net Difluorocarbene is an electrophilic species, a reactivity that is somewhat tempered by the stabilizing +M effect from the fluorine atoms' lone pairs. nih.gov Its reaction is therefore most efficient with alkenes bearing electron-donating substituents. nih.gov The carbene can be generated from a variety of precursors through thermal, photolytic, or organometallic pathways.

Thermal decomposition of stable precursors is a classic method for generating difluorocarbene. Sodium chlorodifluoroacetate (ClCF2CO2Na) is a widely used, commercially available salt that undergoes thermal decarboxylation at high temperatures to release :CF2. organic-chemistry.org Traditional protocols often require long reaction times and high-boiling solvents. organic-chemistry.org However, modern advancements such as microwave-assisted protocols can significantly shorten reaction times to mere minutes and allow for the use of lower-boiling solvents, offering a more practical and environmentally friendly approach. organic-chemistry.org

Other notable precursors include hexafluoropropene (B89477) oxide (HFPO), which decomposes upon heating to generate difluorocarbene and trifluoroacetyl fluoride (B91410), and difluorodiazirine (F2CN2), a convenient photochemical source that cleanly yields :CF2 and nitrogen gas upon photolysis. nih.govresearchgate.net

| Precursor | Activation Method | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Chlorodifluoroacetate | Thermal (Conventional or Microwave) | Commercially available salt; requires high temperatures but can be accelerated by microwave heating. | organic-chemistry.org |

| Hexafluoropropene Oxide (HFPO) | Thermal | Effective thermal source of difluorocarbene. | nih.govresearchgate.net |

| Difluorodiazirine | Photolytic | Cleanly produces :CF2 and N2 upon photolysis. | nih.gov |

Organometallic reagents provide a milder and often more versatile route to difluorocarbene or its carbenoid equivalents. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is one of the most convenient and widely used precursors for difluorocyclopropanation. enamine.net It does not generate :CF2 directly but acts as a source upon activation with a catalytic amount of a nucleophilic initiator, such as sodium iodide (NaI) or a fluoride source. enamine.netorganic-chemistry.org This methodology has been extensively optimized and is applicable to a broad range of substrates, including those with various functional groups, making it highly valuable for synthesizing complex molecules. enamine.net Continuous flow processes using TMSCF3 have been developed, offering a safe, efficient, and scalable method that reduces reaction times and overcomes challenges associated with pressure buildup in batch processes. organic-chemistry.org

Other organometallic approaches include the use of zinc carbenoids, generated from reagents like dibromodifluoromethane (B1204443) and zinc dust. nih.gov Historically, organomercury compounds such as Seyferth's reagent were used, but their extreme toxicity has largely precluded their modern use. nih.gov

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (typically aqueous and organic). wikipedia.orgyoutube.com In the context of difluorocyclopropanation, PTC enables the use of inexpensive and readily available difluorocarbene precursors like chlorodifluoromethane (B1668795) (Freon 22). nih.gov

The reaction typically involves a two-phase system where a strong aqueous base (e.g., NaOH) dehydrohalogenates the chlorodifluoromethane present in the organic phase. nih.gov This process is made possible by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. wikipedia.orgnih.gov The catalyst transports the hydroxide (B78521) anion (OH-) from the aqueous phase into the organic phase, where it can generate the difluorocarbene. youtube.com The key advantages of PTC include significantly milder reaction conditions, enhanced safety, and the use of low-cost reagents, making it an attractive method for large-scale synthesis. wikipedia.orgnih.gov

As an alternative to intermolecular carbene cycloadditions, the 2,2-difluorocyclopropane ring can be constructed via intramolecular cyclization of an acyclic precursor. beilstein-journals.org These methods are particularly useful for electron-deficient alkenes, which are often poor substrates for electrophilic carbenes. beilstein-journals.org

One prominent strategy is the Michael-induced ring closure (MIRC). researchgate.net This pathway involves the Michael addition of a nucleophile to an activated alkene, generating a carbanion which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring and expel a leaving group. researchgate.net A related method involves the Michael addition of an ester enolate to a substrate like 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by a radical-initiated cyclization to yield 2,2-difluorocyclopropanecarboxylic acid derivatives. nih.gov

Advanced strategies involving skeletal rearrangements of strained ring systems have been developed for the highly stereoselective synthesis of difluorocyclopropanes. A recently developed method leverages I(I)/I(III) catalysis to induce a fluorinative skeletal rearrangement of disubstituted bicyclobutanes (BCBs), affording cis-α,α-difluorocyclopropanes with excellent selectivity. acs.orgnih.gov

The proposed mechanism begins with the Brønsted acid-mediated unmasking of the BCB to reveal a cyclobutene (B1205218) intermediate. This intermediate then reacts with an in-situ generated hypervalent iodine species (p-TolIF2), initiating a sequence of fluorination, stereospecific ring contraction, and a final fluorination to deliver the cis-difluorocyclopropane product. acs.orgnih.gov This transformation is highly effective, providing the desired products in high yields and with high diastereomeric ratios (dr), often exceeding 20:1 (cis:trans). nih.gov Notably, the reaction tolerates various functional groups, including pendant esters, demonstrating its utility for creating analogues of Ethyl 4-(2,2-difluorocyclopropyl)benzoate. acs.org

| Substrate Type | Conditions | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| p-F substituted BCB | Standard | up to 72% | 17:1 |

| p-MeO substituted BCB | 50 °C | up to 88% | >20:1 |

| Methyl/Ethyl Ester BCB | 50 °C | up to 81% | 15.2:1 |

| Electron Deficient BCBs | Increased HF | up to 72% | up to 10.1:1 |

Reductive Dehalogenation Strategies for Difluorocyclopropane Ring Assembly

The formation of the 2,2-difluorocyclopropane ring is a critical step in the synthesis of the target molecule. Reductive dehalogenation of appropriate precursors is a prominent method for generating difluorocarbene (:CF₂), the reactive intermediate that undergoes cycloaddition with an alkene.

One of the most common strategies involves the reduction of dihalodifluoromethanes, particularly dibromodifluoromethane (CF₂Br₂), using a reducing agent. beilstein-journals.orgnih.gov Zinc dust is a frequently employed reductant for this purpose. beilstein-journals.orgresearchgate.net The reaction of CF₂Br₂ with zinc generates a zinc-based organometallic intermediate, often referred to as a carbenoid, which then delivers the difluorocarbene to an alkene substrate, such as a styrene (B11656) derivative. Dolbier and coworkers reported the cyclopropanation of α-methylstyrene using dibromodifluoromethane and zinc dust, highlighting the utility of this method for electron-rich alkenes. beilstein-journals.org

Another approach involves the use of triphenylphosphine, which reacts with dibromodifluoromethane to form a phosphonium salt. beilstein-journals.orgnih.gov This salt subsequently decomposes to yield difluorocarbene. The efficiency of this method can be enhanced by the addition of potassium fluoride and a crown ether like 18-crown-6. nih.gov

Table 1: Reagents for Reductive Dehalogenation in Difluorocyclopropanation

| Precursor | Reducing System | Key Features |

| Dibromodifluoromethane (CF₂Br₂) | Zinc (Zn) dust | Effective for electron-rich alkenes; can involve organozinc intermediates. beilstein-journals.org |

| Dibromodifluoromethane (CF₂Br₂) | Triphenylphosphine (PPh₃) | Forms a phosphonium salt intermediate that decomposes to :CF₂. nih.gov |

| Halodifluoromethanes (e.g., CHClF₂) | Metal Alkoxides/Alkyllithiums | Base-induced elimination to generate :CF₂; can suffer from low yields due to side reactions. nih.gov |

Synthetic Routes for the Ethyl Benzoate (B1203000) Substructure Integration

The introduction of the ethyl benzoate moiety can be achieved at various stages of the synthesis, either through modification of a pre-existing functional group or by building the aromatic ring system with the ester group already in place.

Late-stage esterification is a direct and common method for installing the ethyl ester group. This involves the reaction of 4-(2,2-difluorocyclopropyl)benzoic acid with ethanol (B145695) under acidic conditions. A strong acid catalyst, such as concentrated sulfuric acid, is typically required to drive the reaction, which is known as Fischer esterification. quora.comresearchgate.net The reaction is an equilibrium process, and using an excess of ethanol can shift the equilibrium towards the formation of the ethyl benzoate product. ucla.edu Microwave heating has been shown to accelerate this process, with studies reporting high yields in significantly reduced reaction times. uwlax.educibtech.org

Alternatively, transesterification provides another route. If a different ester, such as mthis compound, is available, it can be converted to the corresponding ethyl ester. ucla.eduedu.krd This is achieved by reacting the methyl ester with an excess of ethanol, typically in the presence of an acid or base catalyst, such as sodium ethoxide or a titanate catalyst. ucla.eduresearchgate.net Transesterification is particularly useful when the methyl ester is a readily available or inexpensive starting material. edu.krdresearchgate.net

Table 2: Comparison of Esterification and Transesterification Methods

| Method | Starting Material | Reagents | Key Advantages |

| Fischer Esterification | Carboxylic Acid | Ethanol, H₂SO₄ (cat.) | Direct, well-established method. quora.comresearchgate.net |

| Microwave-Assisted Esterification | Carboxylic Acid | Ethanol, H₂SO₄ or solid acid catalyst | Rapid reaction times, high efficiency. uwlax.educibtech.org |

| Transesterification | Methyl Ester | Ethanol, Acid or Base catalyst | Utilizes alternative ester starting materials. ucla.eduresearchgate.net |

Transition metal-catalyzed cross-coupling reactions offer powerful methods for forming the carbon-carbon bond between the aromatic ring and the cyclopropyl (B3062369) group, with the ethyl ester functionality often pre-installed on one of the coupling partners. chemie-brunschwig.ch

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this could involve the coupling of 4-ethoxycarbonylphenylboronic acid with a halo-substituted 2,2-difluorocyclopropane derivative, or conversely, the coupling of a 4-halobenzoate ester with a 2,2-difluorocyclopropylboron compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov Nickel-based catalysts have also been developed as a more cost-effective alternative to palladium for certain Suzuki couplings. rsc.org

The Sonogashira coupling reaction provides another strategic approach, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A potential route could involve the Sonogashira coupling of ethyl 4-iodobenzoate (B1621894) with an appropriately substituted alkyne, which could then be further elaborated to form the difluorocyclopropane ring. This reaction is highly valued for its reliability in forming C(sp²)-C(sp) bonds under mild conditions. wikipedia.orglibretexts.org

Table 3: Overview of Applicable Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Description |

| Suzuki-Miyaura Coupling | Organoboron species + Organohalide | Palladium complex, Base | Forms a C-C single bond, widely used for biaryl synthesis. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst, Base | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org |

Chemoenzymatic and Biocatalytic Strategies for Enantioenriched this compound Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods. These strategies leverage the high stereoselectivity of enzymes to produce chiral molecules. For this compound, the chirality arises from the stereocenters on the cyclopropane ring.

Biocatalytic cyclopropanation using engineered enzymes offers a promising route. For instance, engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazo reagents. rochester.edu By using a styrene derivative bearing a precursor to the ethyl benzoate group and a suitable difluorocarbene donor, it is conceivable that an engineered hemoprotein could catalyze the formation of a specific stereoisomer of the difluorocyclopropyl ring with high enantiomeric excess. These enzymatic reactions often proceed under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. rochester.edu

Asymmetric and Diastereoselective Synthesis of this compound

Achieving high levels of stereocontrol in the synthesis of the target molecule is crucial for its potential applications. Asymmetric and diastereoselective methods aim to produce a single desired stereoisomer from prochiral starting materials.

Beyond biocatalysis, asymmetric cyclopropanation can be achieved using chiral auxiliaries or chiral transition metal catalysts. researchgate.net

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate. They spatially block one face of the molecule, directing the incoming reagent to the other face, thereby inducing stereoselectivity. After the reaction, the auxiliary is removed, yielding the enantioenriched product.

Chiral catalysts are more atom-economical. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment around the reactive site, favoring the formation of one enantiomer over the other. researchgate.net For cyclopropanation reactions, complexes of rhodium, copper, and cobalt with chiral ligands have been extensively studied. nih.govcore.ac.uk Chiral cobalt(II) porphyrin complexes, for example, have demonstrated exceptional stereocontrol in cyclopropanation reactions with diazoacetates. nih.gov Similarly, novel planar-chiral dirhodium complexes have been developed for the highly diastereoselective cyclopropanation of various alkenes. core.ac.uk The choice of metal and the design of the chiral ligand are critical for achieving high yields and stereoselectivities. nih.govcore.ac.uk

Table 4: Chiral Catalysts for Asymmetric Cyclopropanation

| Metal | Ligand Type | Key Features |

| Cobalt(II) | Chiral Porphyrins | Exceptional stereocontrol and reactivity, even with less reactive substrates. nih.gov |

| Rhodium(II) | Chiral Carboxamidates/Carboxylates | Powerful catalysts for both inter- and intramolecular cyclopropanations. core.ac.uk |

| Copper(I) | Chiral Salen/Bis-oxazoline | Pioneering catalysts for enantiocontrolled intermolecular cyclopropanation. nih.gov |

Diastereoselective Control in Synthesis (e.g., cis/trans ratios of the cyclopropane ring)

The diastereoselectivity of cyclopropanation reactions, which determines the cis/trans ratio of the substituents on the cyclopropane ring, is a crucial aspect of synthesizing analogues of this compound. The relative orientation of the aryl group and other substituents on the cyclopropane ring can significantly impact the biological activity and physical properties of the molecule.

The formation of 1-aryl-2,2-difluorocyclopropanes often involves the reaction of a styrene derivative with a difluorocarbene precursor. The stereochemical outcome of this addition is influenced by several factors, including the nature of the carbene precursor, the catalyst, and the electronic properties of the styrene.

A notable strategy for achieving high cis-diastereoselectivity involves an I(I)/I(III) catalysis platform for the fluorinative ring contraction of bicyclobutanes. nih.gov While not a direct cyclopropanation of a styrene, this method provides insight into controlling the stereochemistry of α,α-difluorocyclopropanes. In this approach, a bicyclobutane is treated with a hypervalent iodine reagent and a fluoride source, leading to a ring contraction that preferentially forms the cis-difluorocyclopropane derivative. The high cis-selectivity is attributed to the formation of a stabilized cyclopropyl carbinyl cation intermediate where the substituents adopt a favorable orientation. nih.gov

Research has shown that for the synthesis of cis-α,α-difluorocyclopropanes from bicyclobutanes, the choice of reaction conditions can significantly influence the diastereomeric ratio (d.r.). For instance, the reaction of a phenyl-substituted bicyclobutane can yield the corresponding difluorocyclopropane with a high preference for the cis isomer.

Table 1: Diastereoselective Synthesis of an anologous cis-α,α-Difluorocyclopropane Illustrative data based on analogous reactions reported in the literature. nih.gov

| Entry | Substrate | Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) |

| 1 | 1-phenylbicyclo[1.1.0]butane | p-TolIF | HF (2.0 equiv) | CH | -78 to 23 | 88 | >20:1 |

| 2 | 1-(4-methoxyphenyl)bicyclo[1.1.0]butane | p-TolIF | HF (2.0 equiv) | CH | -78 to 23 | 75 | 10:1 |

| 3 | 1-(4-chlorophenyl)bicyclo[1.1.0]butane | p-TolIF | HF (2.0 equiv) | CH | -78 to 23 | 81 | >20:1 |

The data indicates that electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, consistently producing a high diastereomeric ratio in favor of the cis product. nih.gov This methodology, while specific to bicyclobutane precursors, underscores the potential for catalyst and reagent control to dictate the stereochemical outcome in the formation of difluorocyclopropane rings.

In more traditional difluorocyclopropanation reactions of styrenes using reagents like bromodifluoromethyl-trimethylsilane (TMSCF₂Br), the cis/trans selectivity can be influenced by the catalyst and reaction conditions. Generally, these reactions can proceed with varying degrees of diastereoselectivity, and achieving high selectivity for one isomer over the other often requires careful optimization.

Enzymatic and Classical Resolution Techniques for Enantiomers

Once the desired diastereomer of a compound like this compound is obtained, the separation of its enantiomers is often the next critical step, as typically only one enantiomer possesses the desired biological activity. Both enzymatic and classical resolution techniques are powerful methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the stereoselectivity of enzymes, most commonly lipases and esterases, to differentiate between enantiomers in a racemic mixture. almacgroup.com In the context of an ester like this compound, a lipase (B570770) could selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the enriched ester can then be separated by conventional methods, such as extraction.

The efficiency of an enzymatic resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are desirable for obtaining products with high enantiomeric excess (ee). The choice of enzyme, solvent, and reaction conditions are critical for achieving high selectivity and conversion.

Table 2: Representative Enzymatic Kinetic Resolution of Aryl-substituted Esters Illustrative examples based on reported literature for analogous compounds. almacgroup.comnih.gov

| Entry | Substrate | Enzyme | Solvent System | Product 1 (ee%) | Product 2 (ee%) | E-value |

| 1 | Ethyl 3-phenylbutanoate | Pseudomonas fluorescens lipase | Phosphate buffer/isooctane | (S)-acid (98%) | (R)-ester (99%) | >200 |

| 2 | Ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Amano Lipase PS | Phosphate buffer/MTBE | (S)-acid (>99%) | (R)-ester (>99%) | High |

| 3 | trans-2-(3,4-difluorophenyl)cyclopropyl azolide | Immobilized Candida antarctica lipase B | Methyl tert-butyl ether | (1R,2R)-acid | (1S,2S)-azolide | 197 |

The data in Table 2 illustrates that lipases can exhibit excellent enantioselectivity in the hydrolysis of esters containing aryl and fluoro-substituted groups, as well as cyclopropane rings, suggesting that a similar strategy could be successfully applied to resolve racemic this compound. nih.govalmacgroup.comnih.gov

Classical Resolution

Classical resolution via diastereomeric salt formation is a well-established and industrially viable method for separating enantiomers. nih.govbeilstein-journals.org This technique first requires the hydrolysis of the racemic ester, such as this compound, to the corresponding racemic carboxylic acid, 4-(2,2-difluorocyclopropyl)benzoic acid. This racemic acid is then treated with a chiral resolving agent, which is typically a commercially available, enantiomerically pure amine. nih.gov

The reaction between the racemic acid and the chiral amine forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.govbeilstein-journals.org Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid or base, yielding the enantiomerically pure carboxylic acid.

Commonly used chiral resolving agents for acidic compounds include amines like (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine. The choice of the resolving agent and the crystallization solvent is crucial and often determined through a screening process to find conditions that provide good separation and yield. beilstein-journals.org

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typically used for |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Racemic Acids |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Racemic Acids |

| Brucine | Chiral Alkaloid (Amine) | Racemic Acids |

| Cinchonidine | Chiral Alkaloid (Amine) | Racemic Acids |

| (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Chiral Acid | Racemic Bases |

The success of classical resolution depends heavily on the crystallization properties of the diastereomeric salts, which can be unpredictable. However, its scalability and cost-effectiveness make it a valuable technique in the synthesis of enantiomerically pure compounds. beilstein-journals.org

Advanced Spectroscopic Characterization and Conformational Analysis of Ethyl 4 2,2 Difluorocyclopropyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy would be the primary method for determining the precise structure of Ethyl 4-(2,2-difluorocyclopropyl)benzoate in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be essential for a complete assignment of all proton, carbon, and fluorine signals.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments

A complete assignment of the chemical shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra would provide a detailed map of the electronic environment of each nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the aromatic protons on the benzoate (B1203000) ring (appearing as two doublets in the aromatic region), and the protons of the difluorocyclopropyl ring. The cyclopropyl (B3062369) protons would likely exhibit complex splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for each unique carbon atom. This would include the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the difluorocyclopropyl ring. The carbon attached to the two fluorine atoms is expected to appear as a triplet due to one-bond C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would be crucial for characterizing the difluorocyclopropyl moiety. It is anticipated to show complex multiplets due to geminal F-F coupling and vicinal H-F couplings.

Expected ¹H NMR Chemical Shift Assignments for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.3-1.4 | Triplet |

| CH₂ (ethyl) | 4.3-4.4 | Quartet |

| CH (cyclopropyl) | 1.5-2.5 | Multiplet |

| CH₂ (cyclopropyl) | 1.0-2.0 | Multiplet |

| Aromatic CH | 7.2-8.1 | Doublet |

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165-167 |

| Aromatic C | 125-135 |

| Aromatic C-CO | 130-132 |

| Aromatic C-C₃H₃F₂ | 140-145 |

| O-CH₂ | 60-62 |

| CH₃ | 14-15 |

| CF₂ | 110-120 (triplet) |

| CH (cyclopropyl) | 20-30 |

Multi-dimensional NMR Spectroscopy for Elucidating Connectivity and Stereochemistry (e.g., COSY, NOESY, HMQC, HMBC)

To unambiguously assign the NMR signals and determine the connectivity and stereochemistry of the molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect the signals of the ethyl group protons and the protons within the cyclopropyl ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton, for instance, by connecting the aromatic ring to the ester group and the cyclopropyl ring.

Variable Temperature NMR Studies for Dynamic Conformational Processes

The bond between the aromatic ring and the cyclopropyl ring may exhibit restricted rotation, leading to the possibility of different stable conformations (rotamers). Variable temperature (VT) NMR studies would be employed to investigate such dynamic processes. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between rotamers might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this data would provide valuable information about the energy barriers to rotation and the relative populations of the different conformers.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This highly precise measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 227.0878 |

| [M+Na]⁺ | 249.0697 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. By analyzing the masses of these fragments, the fragmentation pathways can be elucidated, providing valuable structural information. Key expected fragmentation patterns would include the loss of the ethoxy group from the ester, cleavage of the cyclopropyl ring, and loss of fluorine atoms. This data would serve as a fingerprint for the molecule, useful for its identification in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, the vibrational spectrum is expected to exhibit characteristic bands arising from the ethyl benzoate moiety and the 2,2-difluorocyclopropyl group.

The ethyl benzoate portion of the molecule will give rise to several distinct vibrational modes. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is anticipated in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the attached 4-(2,2-difluorocyclopropyl)phenyl group. Conjugation with the phenyl ring generally lowers the C=O stretching frequency compared to aliphatic esters. Additionally, characteristic C-O stretching vibrations of the ester linkage are expected in the fingerprint region, typically as two bands between 1250 cm⁻¹ and 1000 cm⁻¹. The aromatic ring will produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are also expected in the lower frequency region of the spectrum.

The 2,2-difluorocyclopropyl group introduces unique vibrational signatures. The highly polar C-F bonds are expected to produce strong absorption bands in the IR spectrum, typically in the 1100-1000 cm⁻¹ region. The exact frequencies will be influenced by the geminal difluoro substitution on the cyclopropane (B1198618) ring. Studies on 1,1-difluorocyclopropane have provided detailed assignments of its vibrational fundamentals, which can serve as a basis for interpreting the spectrum of the title compound. The cyclopropane ring itself has characteristic ring deformation or "breathing" modes, though these may be weak and coupled with other vibrations.

Raman spectroscopy will provide complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the aromatic C=C bonds and the cyclopropane ring vibrations often produce strong Raman signals. The symmetric vibrations, in particular, are often more intense in the Raman spectrum.

A comparative analysis of the predicted vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| Ester Linkage | C-O Stretch | 1250 - 1000 (multiple bands) | Weak | Strong (IR) |

| Aromatic Ring | C-H Stretch | > 3000 | > 3000 | Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) | Medium-Strong (IR & Raman) |

| Difluorocyclopropyl | C-F Stretch | 1100 - 1000 (multiple bands) | Weak | Strong (IR) |

| Cyclopropane Ring | Ring Deformation | Lower frequency region | Medium (Raman) | Weak (IR) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment and Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

The presence of a chiral center at the C1 position of the cyclopropane ring in this compound means that it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The aromatic chromophore (the benzoate group) in the molecule is expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center and the conformation of the molecule in solution. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be unambiguously assigned. ECD is a highly sensitive technique and can be used to determine the enantiomeric excess of a sample.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides stereochemical information from the vibrational transitions of the molecule. An advantage of VCD is that every vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information throughout the mid-IR region. The VCD spectrum is highly sensitive to the three-dimensional structure and conformation of the molecule. The C-H stretching vibrations of the chiral cyclopropyl ring, as well as the C=O and C-O stretching modes of the ester, are likely to exhibit significant VCD signals. Similar to ECD, the comparison of the experimental VCD spectrum with quantum chemically calculated spectra for the enantiomers allows for the determination of the absolute configuration.

The determination of absolute configuration using chiroptical spectroscopy typically involves the following steps:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Spectrum Calculation: Calculating the ECD and/or VCD spectra for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature.

Comparison: Comparing the final theoretical spectrum with the experimental spectrum to assign the absolute configuration.

| Technique | Chromophore/Vibrational Mode | Application | Anticipated Spectral Features |

| ECD | Benzoate group (π → π* transitions) | Absolute Configuration, Enantiomeric Purity | Cotton effects in the UV region, sign and intensity dependent on stereochemistry. |

| VCD | C-H, C=O, C-O, C-F stretching and bending modes | Absolute Configuration, Conformational Analysis | A complex pattern of positive and negative bands throughout the mid-IR spectrum. |

X-ray Crystallography for Solid-State Structural Determination and Conformational Preferences

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation in the crystalline form.

For this compound, the crystal structure would elucidate several key conformational features. Of particular interest is the relative orientation of the phenyl and cyclopropyl rings. In related phenylcyclopropane structures, a "bisected" conformation, where the plane of the phenyl ring eclipses one of the cyclopropane C-C bonds, is often favored due to electronic interactions between the aromatic π-system and the Walsh orbitals of the cyclopropane ring. The presence of the two fluorine atoms on the cyclopropyl ring may influence this preference due to steric and electronic effects.

The conformation of the ethyl ester group would also be determined. The ester group is generally planar, but rotation around the C(aromatic)-C(carbonyl) and O-C(ethyl) bonds can lead to different conformers. Crystal packing forces can play a significant role in dictating the observed solid-state conformation.

A hypothetical set of crystallographic data, based on typical values for organic molecules of similar size and composition, is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for a racemic mixture) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (molecules per unit cell) | 4 or 8 |

The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding structure-activity relationships and for validating the results of computational conformational analyses.

Synthetic Utility and Future Directions of Ethyl 4 2,2 Difluorocyclopropyl Benzoate in Organic Synthesis

Applications as a Versatile Building Block in Complex Molecule Synthesis

The unique structural and electronic properties of the 2,2-difluorocyclopropyl group make Ethyl 4-(2,2-difluorocyclopropyl)benzoate a highly valuable precursor in the synthesis of complex organic molecules. This building block serves as a versatile scaffold for introducing fluorine, a critical element in modern medicinal and agricultural chemistry. olemiss.edunih.govresearchgate.net The strained three-membered ring, activated by the two fluorine atoms, can undergo a variety of transformations, providing access to a wide range of fluorinated compounds. rsc.orgbohrium.com

One of the most powerful applications of gem-difluorocyclopropanes is in transition-metal-catalyzed ring-opening/cross-coupling reactions, which yield valuable monofluoroalkenes. rsc.orgbohrium.comresearchgate.net These reactions leverage the intrinsic reactivity of the cyclopropane (B1198618) ring to construct linear or branched fluoroallylic structures that are otherwise challenging to synthesize. rsc.orgbohrium.com Furthermore, the incorporation of the gem-difluorocyclopropyl moiety into N-heterocyclic compounds has been shown to be a promising strategy for enhancing their biological activities. cas.cn The stability of the gem-difluorocyclopropane group under various reaction conditions also allows for extensive functionalization of other parts of the molecule, such as the aromatic ring or the ester group, without disturbing the cyclopropyl (B3062369) core. nih.gov

Table 1: Selected Applications of the 2,2-Difluorocyclopropyl Moiety in Synthesis

| Application Area | Synthetic Transformation | Resulting Structure | Reference |

|---|---|---|---|

| Medicinal Chemistry | Transition-metal-catalyzed ring-opening | Monofluoroalkenes | rsc.orgbohrium.comresearchgate.net |

| Agrochemicals | Incorporation into N-heterocycles | Biologically active N-heterocycles | cas.cn |

| Materials Science | Precursor for fluorinated polymers | Functional materials | nih.gov |

| Organic Synthesis | [3+2] Cycloaddition | Fluorinated cyclopentanes | rwth-aachen.de |

Derivatization Pathways for Accessing Diverse Fluorinated Compounds

The ethyl ester functional group in this compound provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of a family of related compounds with diverse properties. These standard modifications are crucial for creating derivatives used in peptide coupling or for altering the pharmacokinetic profile of a molecule.

Carboxylic Acids: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2,2-difluorocyclopropyl)benzoic acid. This transformation is typically achieved under basic conditions, for example, by treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran and water. nih.gov The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Amides: Amide derivatives can be synthesized from the carboxylic acid using standard peptide coupling reagents or by direct conversion from the ester. nih.gov A common method involves activating the carboxylic acid in situ followed by the addition of a primary or secondary amine. nih.govresearchgate.net This pathway allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent building block.

Alcohols: The ester group can be reduced to a primary alcohol, [4-(2,2-difluorocyclopropyl)phenyl]methanol. This reduction is typically performed using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol can serve as a precursor for ethers, aldehydes, or can be used in further coupling reactions.

Table 2: Derivatization of the Ester Group

| Target Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis | LiOH, H₂O/THF | 4-(2,2-Difluorocyclopropyl)benzoic acid |

The aromatic ring of this compound is amenable to further functionalization, offering pathways to more complex substituted structures.

Electrophilic Aromatic Substitution: The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the existing substituents. The ethyl ester group is a deactivating, meta-directing group, while the difluorocyclopropyl group's electronic influence must also be considered. Reactions such as nitration, halogenation, and sulfonation can be performed, although they may require forcing conditions due to the deactivating nature of the ester. libretexts.org The resulting products would primarily be substituted at the position meta to the ester group.

Metalation: Directed ortho-metalation provides an alternative strategy for functionalization. While the ester is a weak directing group, metalation of the aromatic ring followed by quenching with an electrophile can introduce substituents at specific positions.

Cross-Coupling Reactions: A powerful strategy for aromatic ring functionalization involves converting the arene into an aryl halide or triflate, which can then participate in a wide range of transition-metal-catalyzed cross-coupling reactions. brent-holt.com For instance, a brominated derivative could undergo Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to install carbon-carbon and carbon-nitrogen bonds. rwth-aachen.de Iron-catalyzed cross-coupling reactions using arylzinc reagents have also emerged as a cost-effective and environmentally benign alternative for creating C-C bonds. cas.cnsioc-journal.cn

Novel Cyclopropane Ring Functionalizations and Expansion/Contraction Reactions

The gem-difluorocyclopropane ring is not merely a stable substituent but a reactive functional group that can undergo a variety of unique transformations.

Ring-Opening Reactions: The most prominent reactivity of gem-difluorocyclopropanes involves ring-opening reactions, often catalyzed by transition metals like palladium or Lewis acids. rsc.orgacs.org These reactions proceed through C-C bond activation and C-F bond cleavage to generate a fluoroallyl intermediate. rsc.orgacs.org This intermediate can then be trapped by various nucleophiles, leading to the formation of highly valuable monofluoroalkenes. This strategy represents a powerful method for the regioselective and stereoselective synthesis of fluorinated olefins. rsc.orgbohrium.com

Ring-Expansion Reactions: More recently, novel ring-expansion reactions have been developed. For instance, a rhodium-catalyzed [3+2] cycloaddition of gem-difluorocyclopropanes with alkenes has been reported to produce fluorinated cyclopentanes with high regioselectivity. rwth-aachen.de This transformation opens up new avenues for the synthesis of five-membered carbocycles containing fluorine.

Ring-Contraction Reactions: While less common for this specific substrate, skeletal rearrangements leading to ring contraction have been observed in related systems. For example, a fluorinative ring contraction of bicyclobutanes has been developed to synthesize cis-α,α-difluorocyclopropanes, showcasing the intricate reactivity patterns of strained, fluorinated rings. acs.org

Table 3: Representative Reactions of the 2,2-Difluorocyclopropane Ring

| Reaction Type | Catalyst/Reagent | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Ring-Opening/Cross-Coupling | Pd / NHC Ligand | Allyl-Pd(II) complex | α-Fluorinated alkenes | rsc.org |

| Ring-Opening Cross-Coupling | Lewis Acid (e.g., Sc(OTf)₃) | Fluoroallyl cation | Fluoroallylic arenes | acs.org |

| [3+2] Cycloaddition | Rh / BINAP | Rh-metallocycle | Fluorinated cyclopentanes | rwth-aachen.de |

| Fluorinative Ring Contraction | p-TolIF₂ / HF | Cyclobutene (B1205218) | cis-α,α-Difluorocyclopropanes | acs.org |

Emerging Methodologies and Sustainable Synthesis for Fluorinated Compounds

The synthesis of this compound and related fluorinated compounds is an active area of research, with a focus on developing more efficient, sustainable, and scalable methods. The classical approach to constructing the gem-difluorocyclopropane ring is through the [2+1] cycloaddition of a difluorocarbene with an appropriate alkene, in this case, ethyl 4-vinylbenzoate. cas.cnbeilstein-journals.org A variety of reagents have been developed to generate difluorocarbene under different conditions. nih.govbeilstein-journals.org

Modern synthetic efforts are aimed at improving upon these methods by employing catalytic processes and exploring more environmentally friendly reaction conditions. For example, the use of ethanol (B145695) as a sustainable solvent in palladium-catalyzed reactions of gem-difluorocyclopropanes highlights a move towards greener chemistry. researchgate.net The development of methodologies that are compatible with a wider range of functional groups and can be performed on a large scale is crucial for the industrial application of these valuable building blocks. tandfonline.com

Catalytic Approaches: Transition metal catalysis is central to both the synthesis and subsequent transformation of gem-difluorocyclopropanes. Palladium catalysts are widely used for ring-opening and cross-coupling reactions. researchgate.netrsc.orgresearchgate.net To improve sustainability and reduce costs, research is ongoing into the use of catalysts based on more abundant and less toxic metals, such as iron. cas.cnsioc-journal.cn Heterogeneous catalysts, such as expandable graphite used in ester synthesis, also represent a sustainable approach by simplifying catalyst recovery and reuse. cibtech.org

Organocatalytic Approaches: Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net Organocatalytic methods for the enantioselective synthesis of fluorinated molecules are being actively developed. rsc.orgscilit.com For instance, proton sponge-catalyzed difluorocyclopropanation of silyl dienol ethers has been reported, providing a pathway to chiral 1,1-difluoro-2-siloxy-2-vinylcyclopropanes. nih.gov Applying such organocatalytic strategies to the synthesis of this compound and its derivatives could provide access to enantiomerically enriched compounds, which are highly sought after in drug discovery.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules such as this compound, which often involves multi-step processes and potentially hazardous reagents, stands to gain significantly from the integration of modern manufacturing technologies like flow chemistry and automated synthesis. These approaches offer marked improvements in safety, efficiency, and scalability over traditional batch production methods. asynt.comresearchgate.net

Flow chemistry, or continuous flow processing, conducts chemical reactions in a continuously flowing stream within a network of tubes or microreactors. seqens.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purer products. researchgate.netsyrris.com For the synthesis of fluorinated cyclopropanes, which may involve exothermic reactions or unstable intermediates, the small reactor volumes in flow systems inherently enhance safety by minimizing the amount of hazardous material present at any given time. helgroup.com This controlled environment mitigates the risk of runaway reactions, a critical consideration when handling energetic compounds like diazo reagents, which are sometimes used in cyclopropanation. syrris.com

Automated synthesis platforms can be seamlessly integrated with continuous flow reactors to create a fully autonomous system. mit.edu Such systems utilize software and robotic hardware to control the entire synthetic process, from reagent delivery and reaction optimization to purification and analysis. medium.comwikipedia.org An automated platform for producing this compound could be programmed to explore a wide range of reaction conditions to rapidly identify the optimal parameters for yield and purity, a task that would be exceedingly time-consuming in a batch setup. mit.edu This would accelerate the development of new synthetic routes and facilitate the rapid generation of compound libraries for research and development. researchgate.net The integration of in-line analytical techniques allows for real-time monitoring and adjustment of the process, ensuring consistent product quality. syrris.com

The transition from laboratory-scale synthesis to industrial production is also streamlined. Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. asynt.comseqens.com

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes, minimizing risk. helgroup.com |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. asynt.com |

| Efficiency & Yield | Can suffer from lower yields and longer reaction times due to inefficient heat and mass transfer. | Enhanced heat and mass transfer leads to faster reactions and often higher yields. seqens.com |

| Scalability | Scaling up can be complex and require significant re-optimization ("scale-up issues"). | Straightforward scaling by extending run time or parallelization ("numbering-up"). asynt.com |

| Automation | Automation is possible but can be complex to integrate with varied equipment. | Easily integrated with automated pumps, sensors, and purification modules for autonomous operation. syrris.com |

| Hazardous Reagents | Handling large quantities of hazardous intermediates poses significant safety challenges. | Allows for the in-situ generation and immediate consumption of hazardous reagents, improving safety. syrris.com |

Green Chemistry Principles in Fluorinated Cyclopropane Synthesis

The synthesis of fluorinated cyclopropanes, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.netthieme-connect.de These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. jk-sci.com

One of the most promising green strategies in this field is the use of biocatalysis . Enzymes, operating under mild conditions of temperature and pressure in aqueous media, offer high chemo-, regio-, and stereoselectivity. youtube.com For the synthesis of chiral fluorinated cyclopropanes, engineered enzymes can catalyze asymmetric cyclopropanation reactions, providing an environmentally benign alternative to transition-metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net The use of biocatalysts can significantly reduce waste and energy consumption compared to traditional chemical synthesis. youtube.com

The development of alternative energy sources is another cornerstone of green cyclopropanation. Visible-light photocatalysis has emerged as a powerful tool, enabling the generation of reactive intermediates under mild conditions without the need for high temperatures. acs.orgresearchgate.net This approach is highly tolerant of various functional groups and can be used to construct cyclopropane rings with high efficiency. nih.govorganic-chemistry.org The energy efficiency of using light-emitting diodes (LEDs) as a light source further enhances the green credentials of this method.

Reducing solvent waste is a critical goal in green chemistry. Research into cyclopropanation reactions has explored solvent-free conditions or the use of environmentally benign solvents like water. rsc.orgbenthamdirect.com "On-water" synthesis has surprisingly been shown to accelerate certain cyclopropanation reactions, offering a green, catalyst-free pathway to these valuable motifs. rsc.org When solvents are necessary, the choice of greener alternatives to traditional volatile organic compounds (VOCs) is prioritized.

Maximizing atom economy is a fundamental principle that involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. jk-sci.com Cycloaddition reactions, such as the [2+1] cycloaddition of a carbene to an alkene, are inherently atom-economical. researchgate.net Green approaches focus on generating the carbene precursor from reagents that produce benign byproducts, such as nitrogen gas from diazo compounds, which is an improvement over methods that generate stoichiometric amounts of salt waste. wikipedia.org

Table 2: Application of Green Chemistry Principles to Fluorinated Cyclopropane Synthesis

| Green Principle | Approach | Advantages & Relevance |

|---|---|---|

| Catalysis | Biocatalysis (e.g., engineered enzymes) | High stereoselectivity under mild aqueous conditions; avoids toxic heavy metals; reduces energy consumption and waste. researchgate.netyoutube.com |

| Energy Efficiency | Photocatalysis (Visible Light) | Reactions proceed at ambient temperature; high functional group tolerance; energy-efficient light sources (LEDs). acs.orgnih.gov |

| Safer Solvents | Solvent-free or Water as Solvent | Eliminates or drastically reduces volatile organic solvent waste; "on-water" methods can enhance reaction rates. rsc.orgbenthamdirect.com |

| Atom Economy | [2+1] Cycloaddition | Maximizes incorporation of reactant atoms into the product; methods using diazo compounds produce N₂ as the only byproduct. jk-sci.comwikipedia.org |

| Waste Prevention | Reusable Catalysts | Use of solid-supported catalysts (e.g., Cu-exchanged bentonite) that can be recovered and reused, minimizing waste. benthamdirect.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 4-(2,2-difluorocyclopropyl)benzoate, and how can cyclopropanation reactions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation of vinyl precursors with difluorocarbene reagents, followed by esterification. For example, analogous compounds (e.g., 2-(2,2-difluorocyclopropyl)acetic acid derivatives) are synthesized via copper-catalyzed cyclopropanation using ethyl diazoacetate and difluorocarbene sources . Key parameters include temperature control (−20°C to 0°C) to minimize side reactions and the use of anhydrous solvents (e.g., THF) to enhance yield. Post-synthesis purification via column chromatography (e.g., pentanes:ethyl acetate 3:1) ensures high purity .

Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) for accurate atomic positioning. For cyclopropane derivatives, special attention is needed to model fluorine atoms due to their high electron density. SHELXL’s constraints (e.g., DFIX for bond lengths) improve refinement stability. Validation tools like PLATON should confirm absence of twinning, a common issue in fluorinated compounds .

Q. What strategies are recommended for assessing solubility and stability in different solvents during reaction optimization?

- Methodological Answer : Perform polarity-based solubility screens (e.g., ethanol, DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis. For stability, monitor degradation via HPLC under varying conditions (pH, light, temperature). For SFC applications, supercritical CO₂ with 10–20% co-solvent (e.g., methanol) is optimal, as demonstrated in separations of similar fluorinated cyclopropane esters .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Classified under H300/H301 (acute toxicity if ingested). Use PPE (nitrile gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. Spill management requires inert absorbents (vermiculite) and ethanol for decontamination. Safety data align with EU Regulation 1272/2008 .

Advanced Research Questions

Q. How can Supercritical Fluid Chromatography (SFC) outperform HPLC in resolving enantiomers of fluorinated cyclopropane derivatives?

- Methodological Answer : SFC with fluorinated chiral stationary phases (e.g., Chromega Chiral CCO F4) achieves baseline separation of (2,2-difluorocyclopropyl) methyl benzoate derivatives, unlike HPLC, which struggles with minute temperature/solvent sensitivity. Optimize with 15% methanol in CO₂, 25°C, and 2 mL/min flow rate. SFC’s lower viscosity enhances mass transfer, reducing run times by 40% .

Q. How to design pharmacological assays to evaluate adenosine A2A receptor binding affinity for this compound?

- Methodological Answer : Use competitive binding assays with [³H]ZM241385 as a radioligand in HEK293 membranes. Perform cyclic AMP accumulation assays (ECL detection) to assess inverse agonism. IC₅₀ values are derived via nonlinear regression (GraphPad Prism). For SAR studies, modify the benzoate ester group and compare potency .

Q. How to resolve contradictions in analytical data (e.g., HPLC vs. SFC) for chiral purity assessment?

- Methodological Answer : Cross-validate using orthogonal methods: SFC for enantiomeric excess (EE) and HPLC-MS for chemical purity. For example, if SFC indicates 98% EE but HPLC shows impurities, employ preparatory SFC to isolate enantiomers, followed by NMR (¹⁹F) to confirm structural integrity. Statistical analysis (e.g., ANOVA) identifies method-specific biases .

Q. What are the degradation pathways of this compound under acidic/basic conditions, and how can stability be enhanced?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, 0.1M HCl/NaOH) reveal ester hydrolysis as the primary pathway. LC-MS identifies 4-(2,2-difluorocyclopropyl)benzoic acid as the major degradant. Stabilization strategies include formulation with antioxidants (BHT) and storage in amber vials under nitrogen. Degradation kinetics follow first-order models (Arrhenius plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.